molecular formula C6H14N4O2 B1665763 L-arginine CAS No. 74-79-3

L-arginine

Cat. No.: B1665763
CAS No.: 74-79-3
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-UHFFFAOYSA-N
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Description

DL-Arginine is a compound that consists of both D-arginine and this compound enantiomers. Arginine is an amino acid that plays a crucial role in various physiological processes. It is involved in the synthesis of proteins and serves as a precursor for the production of nitric oxide, a molecule that is essential for vascular health .

Mechanism of Action

Target of Action

Arginine, a semi-essential amino acid, plays a versatile role in the body. It is physiologically active in the L-form . It is used in protein biosynthesis and is also the precursor for the biosynthesis of nitric oxide (NO) . Arginine’s primary targets include Nitric Oxide Synthase (NOS) enzymes, which are responsible for the production of NO . In vitro studies indicate that the Km of NOS for L-arginine is in the micromolar range .

Mode of Action

Arginine interacts with its targets, primarily the NOS enzymes, to produce NO . This interaction results in the conversion of arginine into citrulline, releasing NO in the process . Arginine also stimulates the pituitary release of growth hormone and prolactin .

Biochemical Pathways

Arginine is involved in multiple biochemical pathways. It is converted into urea and ornithine in the arginase pathway, and ornithine is subsequently catalyzed into glutamate . Arginine is also metabolized by Arginase 1 to produce L-ornithine, which is utilized by ODS to produce polyamines . Furthermore, arginine is the substrate for the synthesis of polyamines and is important for the extreme acid resistance of E. coli .

Pharmacokinetics

After intravenous administration, the plasma concentration of arginine reaches a peak and then disappears in a biphasic manner due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10 g dose of this compound is approximately 20% .

Result of Action

The interaction of arginine with its targets and its involvement in various biochemical pathways result in several molecular and cellular effects. The production of NO, for instance, has enormous biological importance . Arginine also plays a role in cell division, wound healing, ammonia disposal, immune function, and hormone biosynthesis .

Action Environment

The action, efficacy, and stability of arginine can be influenced by various environmental factors. For instance, at physiological pH, both the amino and guanidino groups of arginine are protonated, resulting in a cation . Moreover, arginine is taken up by cells through a Na±independent transport system .

Biochemical Analysis

Biochemical Properties

Arginine participates in several biochemical reactions. It is a substrate for the enzyme nitric oxide synthase, which converts arginine into citrulline and nitric oxide, a molecule involved in vasodilation and neurotransmission . Arginine also plays a role in the urea cycle, where it is cleaved by arginase to produce urea and ornithine .

Cellular Effects

Arginine influences various cellular processes. It is involved in cell signaling pathways, particularly those involving nitric oxide. Nitric oxide, derived from arginine, acts as a signaling molecule in the cardiovascular system, nervous system, and immune system . Arginine also impacts gene expression and cellular metabolism, as it is a precursor for the synthesis of polyamines, which regulate DNA and protein synthesis .

Molecular Mechanism

At the molecular level, arginine exerts its effects through its interactions with various biomolecules. It serves as a substrate for enzymes like nitric oxide synthase and arginase, influencing their activity . Arginine methylation, a post-translational modification, can also affect gene expression by altering the function of histones and other proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arginine can change over time. For instance, prolonged exposure to arginine can lead to increased nitric oxide production, influencing cellular functions like vasodilation and neurotransmission .

Dosage Effects in Animal Models

In animal models, the effects of arginine can vary with dosage. While low to moderate doses of arginine can enhance immune response and wound healing, excessively high doses might lead to adverse effects like diarrhea and nausea .

Metabolic Pathways

Arginine is involved in several metabolic pathways. It plays a key role in the urea cycle, where it helps to detoxify ammonia. It is also a precursor in the synthesis of nitric oxide and polyamines .

Transport and Distribution

Arginine is transported within cells and tissues via various amino acid transporters. Its distribution can influence its availability for various biochemical reactions .

Subcellular Localization

Within cells, arginine can be found in various compartments, including the cytosol and mitochondria, where it participates in the urea cycle and nitric oxide synthesis . Its localization can influence its availability for these and other biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Arginine can be synthesized through several methods. One common approach involves the chemical synthesis from ornithine via the formation of citrulline. This process typically requires the use of specific enzymes and controlled reaction conditions to ensure the correct formation of the arginine molecule .

Industrial Production Methods

In industrial settings, Dthis compound is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce arginine, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

DL-Arginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Dthis compound include nitric oxide synthase for oxidation reactions and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome .

Major Products

The major products formed from reactions involving Dthis compound include nitric oxide, citrulline, and various substituted arginine derivatives .

Scientific Research Applications

DL-Arginine has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine. These compounds are metabolically related and share similar roles in the body. Dthis compound is unique in its ability to directly produce nitric oxide, making it particularly valuable in research and therapeutic applications .

Similar Compounds

Dthis compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID8022618
Record name DL-Arginine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7200-25-1, 1119-34-2, 74-79-3
Record name (±)-Arginine
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Record name DL-Arginine
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Record name Detoxargin
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Record name ARGININE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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